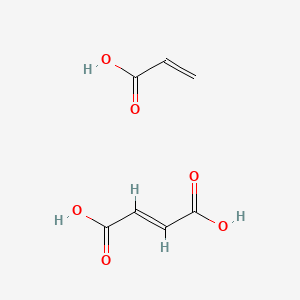

(E)-But-2-enedioic acid;prop-2-enoic acid

Overview

Description

(E)-But-2-enedioic acid, commonly known as fumaric acid, is a compound that has been studied for its ability to form stable structures with other molecules through hydrogen bonding. In one study, it was found to interact with (E)-4-(4-methylstyryl)pyridine molecules, resulting in a linear arrangement facilitated by O—H⋯N hydrogen bonds . This suggests that (E)-But-2-enedioic acid can play a significant role in the formation of complex molecular assemblies.

Synthesis Analysis

The stereoselective synthesis of (E)-2,3-Dibromobut-2-enoic acid, a derivative of (E)-But-2-enedioic acid, has been explored, highlighting the importance of dihalogeno-carboxylic acids in chemical synthesis. The process involves dibromination and showcases the potential for creating various derivatives of (E)-But-2-enedioic acid for different applications, including waste disposal . This demonstrates the versatility of (E)-But-2-enedioic acid in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of (E)-But-2-enedioic acid is such that it can participate in hydrogen bonding, as evidenced by its interaction with (E)-4-(4-methylstyryl)pyridine . The ability to form hydrogen bonds is a key feature that influences the compound's behavior in various chemical environments and can lead to the formation of stable crystal structures.

Chemical Reactions Analysis

In the context of surface chemistry, (E)-But-2-enedioic acid derivatives like propenoic acid have been studied using inelastic electron tunnelling spectroscopy (IETS). These acids are found to chemisorb onto plasma-grown aluminium oxide as carboxylate species. The study suggests that the adsorbed carboxylate species may undergo surface reactions, including protonation of the π-electron systems, which is influenced by the molecular structure of the acid . This analysis provides insight into the reactivity of (E)-But-2-enedioic acid derivatives when bound to surfaces.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-But-2-enedioic acid and its derivatives are influenced by their ability to form hydrogen bonds and their reactivity as carboxylate species on surfaces. The molecular structure, which allows for these interactions, is crucial in determining the compound's behavior in various chemical contexts. The studies suggest that these properties are significant in the formation of molecular assemblies and in surface chemistry reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

(E)-But-2-enedioic acid and Prop-2-enoic acid serve as critical intermediates in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions utilize these acids for the selective synthesis of 3,3-disubstituted prop-2-enoic acids, demonstrating their role in producing complex organic molecules under mild conditions (Abarbri et al., 2002). Similarly, these acids are employed in the stereoselective synthesis of various compounds, showcasing their versatility in organic chemistry and catalyst development (Ngi et al., 2008).

Materials Science

In materials science, (E)-But-2-enedioic acid and Prop-2-enoic acid contribute to the development of novel materials. For example, their derivatives have been used to synthesize luminescent molecular crystals with stable photoluminescence, indicating their potential in creating advanced optical materials (Zhestkij et al., 2021).

Environmental Science

From an environmental perspective, Prop-2-enoic acid has been investigated for its role in the selective leaching of zinc from blast furnace dust, highlighting its utility in recycling processes and waste management. This application is particularly relevant for the steel industry, aiming to recover valuable metals while minimizing waste (Steer & Griffiths, 2013).

Mechanism of Action

Target of Action

The primary target of prop-2-enoic acid, also known as Acrylic acid

Mode of Action

As an unsaturated carboxylic acid, it consists of a vinyl group connected directly to a carboxylic acid terminus . This structure allows it to participate in various chemical reactions, potentially influencing biological processes.

Biochemical Pathways

It’s worth noting that acrylic acid is produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline .

Pharmacokinetics

It is known that this compound is a colorless liquid that is miscible with water, alcohols, ethers, and chloroform . This suggests that it may be readily absorbed and distributed in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of prop-2-enoic acid. For instance, its miscibility with water and other solvents suggests that it may be affected by the hydration status of the body . Additionally, its stability may be influenced by factors such as temperature and pH.

properties

IUPAC Name |

(E)-but-2-enedioic acid;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.C3H4O2/c5-3(6)1-2-4(7)8;1-2-3(4)5/h1-2H,(H,5,6)(H,7,8);2H,1H2,(H,4,5)/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYPRLVDJYQMAI-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28552-55-8 | |

| Record name | 2-Butenedioic acid (2E)-, polymer with 2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28552-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29132-58-9 | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)